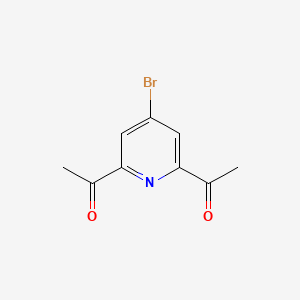

4-Bromo-2,6-diacetylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

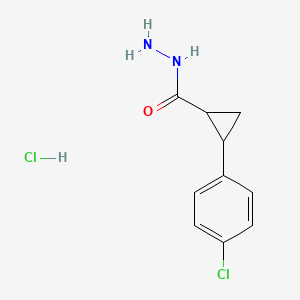

4-ブロモ-2,6-ジアセチルピリジンは、分子式C9H8BrNO2の有機化合物です。ピリジン誘導体であり、それぞれ4位と2,6位に臭素とアセチル基が置換されています。

2. 製法

合成経路と反応条件

4-ブロモ-2,6-ジアセチルピリジンの合成は、通常、2,6-ジアセチルピリジンの臭素化を伴います。一般的な方法の1つは、2,6-ジアセチルピリジンをジクロロメタンなどの適切な溶媒の存在下で臭素と反応させることです。反応は、4位での選択的臭素化を確実にするために制御された条件下で行われます .

工業的製造方法

4-ブロモ-2,6-ジアセチルピリジンの工業的製造方法は、同様の合成経路を伴う場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器や自動システムの使用が含まれており、品質と収率の一貫性が確保されます。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大化するように注意深く監視されます .

3. 化学反応解析

反応の種類

4-ブロモ-2,6-ジアセチルピリジンは、次のようなさまざまな種類の化学反応を起こします。

置換反応: 臭素原子は、求核置換反応を使用して他の官能基と置換することができます。

酸化還元反応: アセチル基は、酸化されてカルボン酸を生成するか、還元されてアルコールを生成することができます。

カップリング反応: より複雑な分子を形成するためにカップリング反応に参加することができます.

一般的な試薬と条件

求核置換: メタノールやジメチルスルホキシドなどの溶媒中のナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬。

酸化: 酸性または塩基性条件での過マンガン酸カリウムや三酸化クロムなどの試薬。

主な生成物

置換生成物: 使用した求核剤に応じて、さまざまな置換ピリジン。

酸化生成物: カルボン酸またはケトン。

還元生成物: アルコールまたはアルカン.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diacetylpyridine typically involves the bromination of 2,6-diacetylpyridine. One common method includes the reaction of 2,6-diacetylpyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

4-Bromo-2,6-diacetylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The acetyl groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

科学的研究の応用

4-ブロモ-2,6-ジアセチルピリジンは、次のような科学研究でいくつかの応用があります。

化学: より複雑な有機分子や配位化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。

医学: 生物学的標的に結合する能力のために、潜在的な薬物候補として検討されています。

作用機序

4-ブロモ-2,6-ジアセチルピリジンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、生物系では、酵素や受容体と相互作用して、細胞プロセスを変化させる可能性があります。臭素とアセチル基は、その結合親和性と特異性に重要な役割を果たしています。この化合物は、細胞増殖やアポトーシスに関与するものを含む、さまざまなシグナル伝達経路を調節することができます .

類似化合物との比較

類似化合物

2,6-ジアセチルピリジン: 臭素置換がないため、反応性と用途が異なります。

4-ブロモ-2,6-ジメチルピリジン: 構造は似ていますが、アセチル基ではなくメチル基があるため、化学的特性と用途が異なります。

4-ブロモ-2,6-ジホルミルピリジン: アセチル基ではなくホルミル基が含まれているため、化学反応における反応性が異なります

独自性

特性

分子式 |

C9H8BrNO2 |

|---|---|

分子量 |

242.07 g/mol |

IUPAC名 |

1-(6-acetyl-4-bromopyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H8BrNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 |

InChIキー |

RDIYEGXICVUSOI-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)

![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)

![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)

![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)